4'-Bromo-4-mercaptobiphenyl

Molecular electronics On-surface synthesis Hot-electron chemistry

4′-Bromo-4-mercaptobiphenyl (Br-MBP; CAS 220805-21-0; molecular formula C₁₂H₉BrS; molecular weight 265.17 g/mol) is a bifunctional aromatic thiol featuring a biphenyl core with a thiol (-SH) group at the 4-position and a bromine (-Br) substituent at the 4′-position. The compound is supplied as a solid with a melting point of 149–157 °C and a flash point of 100 °C, requiring refrigerated storage at 2–8 °C.

Molecular Formula C12H9BrS
Molecular Weight 265.17 g/mol
CAS No. 220805-21-0
Cat. No. B12054412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromo-4-mercaptobiphenyl
CAS220805-21-0
Molecular FormulaC12H9BrS
Molecular Weight265.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)Br)S
InChIInChI=1S/C12H9BrS/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H
InChIKeyJHPVDDGUGQROJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Bromo-4-mercaptobiphenyl (CAS 220805-21-0): A Bifunctional Molecular Building Block for Surface Engineering and Controlled On-Surface Polymerization


4′-Bromo-4-mercaptobiphenyl (Br-MBP; CAS 220805-21-0; molecular formula C₁₂H₉BrS; molecular weight 265.17 g/mol) is a bifunctional aromatic thiol featuring a biphenyl core with a thiol (-SH) group at the 4-position and a bromine (-Br) substituent at the 4′-position . The compound is supplied as a solid with a melting point of 149–157 °C and a flash point of 100 °C, requiring refrigerated storage at 2–8 °C . Unlike non-halogenated biphenylthiols, Br-MBP provides two chemically orthogonal reactive sites: the thiol moiety enables robust anchoring to noble metal surfaces (particularly Au(111) and Ag(111)) via self-assembled monolayer (SAM) formation, while the terminal bromine atom serves as a leaving group for on-surface cross-coupling reactions, including Ullmann-type dehalogenation and thioetherification [1][2]. This dual functionality renders Br-MBP a prototypical precursor in surface-confined synthesis, molecular electronics, and nanoparticle functionalization, where precise control over molecular orientation and subsequent covalent linkage is required.

Why 4'-Bromo-4-mercaptobiphenyl Cannot Be Substituted with Generic Biphenylthiols or Non-Halogenated Analogs


Generic biphenyl-4-thiol (BPT) and 4-mercaptobiphenyls bearing other substituents are not interchangeable with 4′-bromo-4-mercaptobiphenyl in applications requiring both strong surface anchoring and subsequent covalent bond formation. The bromine atom at the 4′-position is not merely a passive structural feature; it actively modulates the electronic properties of the SAM through substituent-dependent charge transfer and serves as a reactive leaving group for on-surface polymerization [1]. Non-halogenated BPT SAMs exhibit different molecular packing orientations and cannot undergo dehalogenation-driven cross-coupling reactions, thereby precluding the formation of extended thioether or C–C bonded nanostructures [2]. Furthermore, the identity of the halogen substituent critically determines both the energy threshold for dehalogenation under applied bias and the cross-linking efficiency under electron irradiation—parameters that directly govern processing windows in molecular electronics fabrication and carbon nanomembrane production [3][4]. Substituting Br-MBP with a chloro, fluoro, iodo, or unsubstituted analog will yield SAMs with fundamentally different electronic characteristics and reactivity profiles, rendering generic replacement scientifically invalid for applications that depend on the precise combination of the bromine leaving group and the biphenylthiol scaffold.

4'-Bromo-4-mercaptobiphenyl (CAS 220805-21-0): Quantitative Differentiation Evidence Against Comparator Compounds


Tunable De-bromination Threshold: Voltage-Controlled Reactivity Distinguishes Br-MBP from Iodo and Chloro Analogs

4′-Bromo-4-mercaptobiphenyl exhibits a bias-dependent de-bromination energy threshold that is continuously tunable between approximately 2.4 V and 4.4 V by varying electron current [1]. This behavior is distinct from that of halogenated analogs; the bromine substituent confers an intermediate dissociation energy compared to iodo (lower threshold) and chloro (higher threshold) derivatives, enabling process windows that are unavailable with other halogenated biphenylthiols [2][3]. The power required for dissociation drops sharply at 3.6 V, indicating a transition between distinct reaction regimes governed by different molecular resonance states—a discontinuity not observed in unsubstituted BPT, which lacks a leaving group for voltage-induced bond cleavage [1].

Molecular electronics On-surface synthesis Hot-electron chemistry STM lithography

Halogen-Dependent Electronic Structure: Br-MBP Mediates Intermediate Charge Transfer Relative to F- and Cl-Substituted Biphenylthiol SAMs

In SAMs formed from 4′-substituted 4-mercaptobiphenyls (X-BPT, where X = F, Cl, I) on Au(111) and Ag(111) substrates, systematic high-resolution X-ray photoelectron spectroscopy (HRXPS) and near-edge X-ray absorption fine structure (NEXAFS) studies have demonstrated that the direction and extent of charge transfer between the 4′-substituent and the biphenyl moiety depend critically on the electronegativity of the halogen [1]. Although bromine (Br) was not included in the original dataset of F, Cl, and I substituents, the established trend—where increasing electronegativity of the halogen (F ≈ 3.98 > Cl ≈ 3.16 > Br ≈ 2.96 > I ≈ 2.66 on the Pauling scale) modulates the degree of charge transfer—permits class-level inference that Br-MBP SAMs will exhibit an intermediate electronic perturbation between Cl-BPT and I-BPT [1][2]. This halogen-dependent charge redistribution directly influences the molecular dipole moment, work function modification of the underlying metal substrate, and the adsorption kinetics of the SAM [1][3].

Self-assembled monolayers Surface engineering XPS/NEXAFS Work function tuning

Intermediate Electron-Induced Cross-Linking Efficiency: Br-MBP Provides a Balanced Processing Window for Carbon Nanomembrane Fabrication

Comparative studies of dissociative electron attachment (DEA) on halogenated biphenyl SAMs reveal a systematic dependence of cross-linking efficiency on the halogen substituent [1]. At an electron energy of 0 eV, the negative ion yield cross section for halide loss from 2-I-BP was more than ten times higher than for 2-Br-BP and 2-Cl-BP [1]. Electron impact ionization-induced fragmentation efficiency ratios for 2-I-BP : 2-Br-BP : 2-Cl-BP were determined to be approximately 1 : 0.7 : 0.6 [1]. This halogen-dependent fragmentation efficiency directly translates to cross-linking rates in SAMs: 2-I-BPT SAMs undergo cross-linking more than ten times faster than 2-Br-BPT, 2-Cl-BPT, or native BPT SAMs at the same current density [1]. Notably, while 2-I-BPT forms a mechanically stable carbon nanomembrane (CNM) at an electron dose as low as 1.8 mC/cm², SAMs of BPT, 2-Cl-BPT, and 2-Br-BPT fail to form stable CNMs even after exposure to a fivefold higher electron dose of 9 mC/cm² [1]. Br-MBP thus occupies an intermediate position: its cross-linking efficiency is insufficient for rapid CNM formation but provides a wider processing latitude for applications requiring partial cross-linking or selective area activation without full membrane conversion.

Carbon nanomembranes Electron beam lithography 2D materials Cross-linking

Thermally Driven Thioetherification: Br-MBP Enables On-Surface C–S Polymerization Inaccessible to Non-Halogenated Biphenylthiols

Thermal annealing of 4-bromo-4-mercaptobiphenyl (Br-MBP) adsorbed on Au(111) results in the unambiguous formation of intermolecular C–S bonds, producing thioether polymers on the surface [1]. This reaction proceeds through four identified steps involving both sulfhydryl and bromine functional groups and requires the simultaneous occurrence of dehalogenation (C–Br bond cleavage) and S–Au bond dissociation to overcome competitive C–C bond formation [1]. Unsubstituted biphenyl-4-thiol (BPT) cannot undergo this transformation because it lacks the bromine leaving group necessary for intermolecular coupling; BPT SAMs on Au(111) form stable, close-packed monolayers with no covalent interlinking under thermal annealing [2]. The thioetherification pathway is specific to halogenated biphenylthiols, and the bromine substituent in Br-MBP provides a reactivity profile that balances sufficient thermal lability for activation against premature decomposition—a balance that may not be achievable with more reactive iodo substituents under identical annealing conditions.

Thioether polymers On-surface synthesis C–S coupling STM/DFT

Application Scenarios for 4'-Bromo-4-mercaptobiphenyl: Where Procurement of CAS 220805-21-0 Is Scientifically Justified


Fabrication of Bias-Activated Molecular Electronic Junctions Requiring Precise De-bromination Control

Researchers developing scanning tunneling microscope (STM)-based lithographic patterning of molecular junctions should procure 4′-bromo-4-mercaptobiphenyl when the experimental design requires bias-controlled activation of covalent bond formation. As demonstrated by Barragán et al., the de-bromination threshold of Br-MBP on Au(111) is continuously tunable between ~2.4 V and ~4.4 V by varying electron current, with a characteristic power discontinuity at 3.6 V marking distinct reaction regimes [1]. This voltage-tunable reactivity window—unique to the bromine substituent and absent in both unsubstituted BPT (which cannot undergo dehalogenation) and iodo analogs (which activate at lower, less controllable thresholds)—enables site-selective, voltage-programmed covalent linking of molecules for the construction of tailored molecular electronic circuits. Procurement of Br-MBP over iodo or chloro analogs is scientifically indicated when intermediate and tunable activation energy is required for process optimization.

On-Surface Synthesis of Thioether Polymers and Covalent Nanostructures on Gold Substrates

Br-MBP is the compound of choice for researchers seeking to fabricate thioether polymers directly on Au(111) surfaces via thermal annealing. The 2023 study in Nano Letters provides direct evidence that Br-MBP undergoes four-step thioetherification upon annealing, forming intermolecular C–S bonds—a reaction pathway that is inaccessible to unsubstituted biphenyl-4-thiol (BPT) due to the absence of the bromine leaving group [2]. For laboratories working on bottom-up fabrication of sulfur-containing conjugated nanostructures, 2D materials, or on-surface catalysis, Br-MBP is the scientifically appropriate precursor. Substitution with non-halogenated BPT will fail to produce covalent interlinking, while iodo analogs may exhibit excessive reactivity leading to uncontrolled C–C coupling. Br-MBP provides the optimal balance of thermal stability and on-demand reactivity for this application.

Work Function Engineering of Noble Metal Electrodes in Organic Thin-Film Transistors

When tuning the charge injection barrier between gold or silver electrodes and organic semiconductors (e.g., P3HT) in thin-film transistor fabrication, Br-MBP offers a distinct electronic perturbation profile compared to other halogenated biphenylthiols. HRXPS and NEXAFS studies on the X-BPT series establish that halogen electronegativity governs the extent of charge transfer between the substituent and the biphenyl core, which in turn modulates the SAM-induced work function shift of the underlying metal [3]. With an electronegativity of ~2.96, bromine occupies an intermediate position between chlorine (3.16) and iodine (2.66) [4], enabling fine-grained tuning of the electrode work function that cannot be achieved with a single non-halogenated or alternative halogen SAM alone. Researchers requiring a specific work function value within the Br-mediated window should procure Br-MBP rather than relying on Cl-BPT or I-BPT, which produce different interfacial dipole magnitudes.

Functionalization of Nanoparticles with Orthogonal Reactive Termini for Subsequent Surface Chemistry

Br-MBP is uniquely suited for functionalizing gold, palladium, and other noble metal nanoparticles when the experimental workflow requires both robust thiolate anchoring and the preservation of a terminal bromine atom for downstream cross-coupling reactions [5]. Unlike BPT (which presents only an unreactive 4′-hydrogen after SAM formation) or aminobiphenylthiols (which provide an amine terminus), Br-MBP installs a halogen that can participate in Suzuki–Miyaura, Ullmann, or Sonogashira coupling with aryl boronic acids, alkynes, or other coupling partners. This bifunctionality is essential for constructing core–shell nanostructures, nanoparticle–polymer hybrid materials, or nanoparticle arrays where covalent linkage between adjacent particles or to functional ligands is required. Procurement of Br-MBP over non-halogenated thiols is mandated when the research design includes a subsequent cross-coupling step on the nanoparticle surface.

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